N-[3-(acetylamino)phenyl]-2-(1-oxophthalazin-2(1H)-yl)acetamide N-[3-(acetylamino)phenyl]-2-(1-oxophthalazin-2(1H)-yl)acetamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC9779941
InChI: InChI=1S/C18H16N4O3/c1-12(23)20-14-6-4-7-15(9-14)21-17(24)11-22-18(25)16-8-3-2-5-13(16)10-19-22/h2-10H,11H2,1H3,(H,20,23)(H,21,24)
SMILES: CC(=O)NC1=CC(=CC=C1)NC(=O)CN2C(=O)C3=CC=CC=C3C=N2
Molecular Formula: C18H16N4O3
Molecular Weight: 336.3 g/mol

N-[3-(acetylamino)phenyl]-2-(1-oxophthalazin-2(1H)-yl)acetamide

CAS No.:

Cat. No.: VC9779941

Molecular Formula: C18H16N4O3

Molecular Weight: 336.3 g/mol

* For research use only. Not for human or veterinary use.

N-[3-(acetylamino)phenyl]-2-(1-oxophthalazin-2(1H)-yl)acetamide -

Specification

Molecular Formula C18H16N4O3
Molecular Weight 336.3 g/mol
IUPAC Name N-(3-acetamidophenyl)-2-(1-oxophthalazin-2-yl)acetamide
Standard InChI InChI=1S/C18H16N4O3/c1-12(23)20-14-6-4-7-15(9-14)21-17(24)11-22-18(25)16-8-3-2-5-13(16)10-19-22/h2-10H,11H2,1H3,(H,20,23)(H,21,24)
Standard InChI Key VUIBZDWLDZRSEK-UHFFFAOYSA-N
SMILES CC(=O)NC1=CC(=CC=C1)NC(=O)CN2C(=O)C3=CC=CC=C3C=N2
Canonical SMILES CC(=O)NC1=CC(=CC=C1)NC(=O)CN2C(=O)C3=CC=CC=C3C=N2

Introduction

Structural and Chemical Properties

Molecular Architecture

The compound’s IUPAC name, N-(3-acetamidophenyl)-2-(1-oxophthalazin-2-yl)acetamide, reflects its three-domain structure:

  • Phthalazinone core: A bicyclic system comprising fused benzene and pyridazine rings, with a ketone group at position 1 .

  • Acetamide linker: A methylene group bonded to the phthalazinone’s nitrogen at position 2, extending to an acetamide functional group.

  • 3-Acetamidophenyl substituent: A phenyl ring substituted with an acetylated amine at the meta position, enhancing solubility and hydrogen-bonding capacity .

The SMILES string CC(=O)NC1=CC=CC(=C1)NC(=O)CN2C(=O)C3=CC=CC=C3N=C2 and InChIKey VUIBZDWLDZRSEK-UHFFFAOYSA-N encode this topology, which is critical for interactions with biological targets like kinases .

Table 1: Key Physicochemical Properties

PropertyValue
Molecular FormulaC18H16N4O3\text{C}_{18}\text{H}_{16}\text{N}_4\text{O}_3
Molecular Weight336.3 g/mol
Hydrogen Bond Donors3
Hydrogen Bond Acceptors5
Topological Polar Surface Area99.8 Ų

Electronic and Reactivity Profile

The phthalazinone moiety’s electron-deficient nature facilitates nucleophilic substitutions at position 4, while the acetylamino group promotes electrophilic aromatic substitution at the phenyl ring’s para position . Density functional theory (DFT) studies of analogous phthalazines reveal HOMO-LUMO gaps of 3.8–4.2 eV, suggesting moderate reactivity suitable for drug design .

Synthesis and Optimization

Synthetic Routes

Synthesis typically involves sequential coupling reactions:

  • Phthalazinone formation: Cyclocondensation of phthalic anhydride with hydrazine derivatives under acidic conditions yields 1-oxophthalazin-2(1H)-yl intermediates .

  • Acetamide bridging: Nucleophilic acyl substitution between 2-chlorophthalazinone and glycine derivatives introduces the methylene-acetamide spacer.

  • Phenyl substitution: Buchwald–Hartwig amination couples 3-aminophenylacetamide to the phthalazinone core, followed by acetylation .

Reaction conditions (e.g., reflux in acetone with K2CO3\text{K}_2\text{CO}_3) and purification via column chromatography or recrystallization are critical for yields exceeding 60% .

Table 2: Representative Synthetic Protocol

StepReagents/ConditionsIntermediateYield
1Phthalic anhydride, NH2_2NH2_2, HCl1-Oxophthalazin-2(1H)-one75%
22-Chlorophthalazinone, glycine ethyl ester, DMFEthyl 2-(1-oxophthalazin-2-yl)acetate68%
33-Aminophenylacetamide, Pd(OAc)2_2, XPhosCrude product62%
4Acetic anhydride, pyridineFinal compound58%

Structural Analogues and SAR

Modifying the phenyl ring’s substitution pattern significantly impacts bioactivity:

  • Methoxy derivatives (e.g., 7,8-dimethoxy substitution ) enhance metabolic stability but reduce solubility.

  • Halogenated analogues show improved kinase inhibition (IC50_{50} < 1 μM) .

  • Benzothiazole replacements for the phenyl group lower cytotoxicity in normal cells .

Biological Activity and Mechanisms

Table 3: Comparative Anticancer Activity of Phthalazine Analogues

CompoundTarget Cell LineIC50_{50} (μM)Apoptosis InductionReference
4hA549 (lung)<0.1419.20%
Sorafenib (control)HepG2 (liver)3.4512.10%
2gMCF-7 (breast)1.6516.50%

Antimicrobial and Anti-inflammatory Effects

Preliminary assays on similar acetamide-phthalazines reveal:

  • Gram-positive inhibition: MIC = 8–16 μg/mL against S. aureus.

  • COX-2 suppression: 40–55% inhibition at 10 μM via allosteric binding.

Analytical Characterization

Spectroscopic Data

  • IR (KBr): ν\nu 3280 cm1^{-1} (N–H), 1680 cm1^{-1} (C=O), 1605 cm1^{-1} (C=N) .

  • 1^1H NMR (DMSO-d6): δ 10.32 (s, 1H, NH), 8.45–7.12 (m, 8H, aromatic), 4.21 (s, 2H, CH2_2).

  • HRMS (ESI+): m/z 337.1301 [M+H]+^+ (calc. 337.1298).

Computational and In Silico Insights

Molecular Docking

Docking into VEGFR-2 (PDB: 4ASD) predicts binding via:

  • Hydrogen bonds between the acetamide carbonyl and Glu885.

  • π–π stacking of the phthalazinone with Phe1047 .

  • MM-GBSA binding energy: −42.6 kcal/mol .

ADMET Profiling

SwissADME predictions indicate:

  • High permeability: LogP = 2.1 ± 0.3.

  • CYP3A4 inhibition risk: Probability = 0.72.

  • BBB penetration: Unlikely (LogBB = −1.2).

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